Specific Scientific Field: Pharmaceutical Sciences, specifically Antimicrobial and Antiproliferative Activities.
Summary of the Application: Chloropyrazine-tethered pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities .
Methods of Application or Experimental Procedures: The derivatives were synthesized and their activities were evaluated through in vitro testing, molecular docking, and in-silico drug-likeness studies .
Results or Outcomes: The antiproliferative activity of the target hybrids was superior to the antimicrobial activity. Some compounds showed greater antimicrobial activity than the standard drugs . For instance, compound 31 containing a 2″,4″-dichlorophenyl ring, showed the most potent antibacterial and antifungal activities (MIC 45.37 µM), followed by compounds 25 and 30 bearing 4″-nitrophenyl and 2″,4″-difluorophenyl scaffolds with minimum inhibitory concentrations (MIC) values of 48.67 µM and 50.04 µM, respectively . Compound 35, containing a bioisosteric 2″-pyridinyl ring, showed the most potent antiproliferative activity against the prostate cancer cell line (DU-145) with an IC 50 value of 5 ± 1 µg/mL .
Specific Scientific Field: Mechanical Engineering Science, specifically Energy Storage Materials.
Summary of the Application: Chloropyrazine-based electrolyte additives were introduced to enhance the performance of lithium-sulfur batteries .
Methods of Application or Experimental Procedures: A class of chloropyrazine-based electrolyte additives was introduced to address the challenges faced by the commercialization of lithium-sulfur batteries due to uncontrolled lithium deposition and lithium polysulfides (LiPSs) shuttling .
Results or Outcomes: The presence of chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This SEI layer enabled reversible lithium plating/stripping, suppressed dendrite growth, and protected the lithium anode from detrimental side reactions with LiPSs . LSBs incorporating chloropyrazine additives demonstrated outstanding high-rate performance and long-term cycling stability, with over 800 cycles at 1 C rate and a capacity retention of 81.6 % .
2-Chloropyrazine is a heterocyclic organic compound characterized by its pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. Its chemical formula is and it is classified under the category of chlorinated pyrazines. The compound has a molecular weight of approximately 116.53 g/mol. It appears as a colorless to light yellow liquid and has a boiling point in the range of 153-154 °C .
Research indicates that 2-chloropyrazine exhibits notable biological activity. It has been studied for its potential use in pharmaceuticals, particularly as a cardiotonic agent . The compound's derivatives have shown promise in various biological assays, indicating potential applications in drug development.
Several methods exist for synthesizing 2-chloropyrazine:
2-Chloropyrazine finds applications across various fields:
Interaction studies involving 2-chloropyrazine have focused on its reactivity with nucleophiles and its behavior in various chemical environments. For example, studies have demonstrated that 2-chloropyrazine can form stable complexes with different amines under specific conditions, highlighting its potential utility in organic synthesis .
Similar compounds to 2-chloropyrazine include:
Compound | Structure | Unique Features |
---|---|---|
2-Chloropyrazine | C4H3ClN2 | Chlorinated at position 2 |
Pyrazine | C4H4N2 | No halogen substituent |
3-Chloropyrazine | C4H3ClN2 | Chlorinated at position 3 |
2-Bromopyrazine | C4H3BrN2 | Brominated at position 2 |
The uniqueness of 2-chloropyrazine lies in its specific reactivity patterns due to the positioning of the chlorine atom on the pyrazine ring, which influences both its chemical behavior and biological activity.
2-Chloropyrazine features a six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions and a chlorine substituent at the 2-position. Key properties include:
The compound’s logP value of 0.64–0.70 indicates moderate lipophilicity, facilitating its use in solvent-mediated reactions. Its pKa of -1.10 underscores strong electron-withdrawing effects from the chlorine atom, enhancing electrophilic substitution reactivity.
The historical development of 2-chloropyrazine chemistry emerged from the broader evolution of pyrazine research during the late nineteenth and early twentieth centuries. The foundation for chlorinated pyrazine derivatives was established through the pioneering work on pyrazine itself, which began with Laurent's synthesis of tetraphenylpyrazine in 1855 [13]. This early work established the fundamental understanding of the pyrazine ring system that would later prove essential for halogenated derivatives [15].
The structural elucidation of pyrazine compounds progressed significantly when Wleügel became the first researcher to propose the six-membered ring structure analogous to pyridine in 1882 [13] [15]. This breakthrough provided the theoretical framework necessary for understanding how halogen substitution would affect the pyrazine nucleus [16]. The systematic nomenclature proposed by Widman further clarified the classification of diazine compounds, establishing pyrazine as the para-diazine isomer [13].
The development of 2-chloropyrazine chemistry accelerated dramatically during the 1940s, driven by strategic chemical research initiatives during World War II. Philip S. Winnek at American Cyanamid Company conducted groundbreaking research that resulted in the first practical synthesis of 2-chloropyrazine [3] [25]. His work, filed as a patent application on August 25, 1943, represented a significant advancement in halogenated pyrazine chemistry [3].
Winnek's research was motivated by the urgent need for new antimicrobial compounds, specifically for the synthesis of 2-sulfanilamidopyrazine [25]. This therapeutic target was part of the broader wartime effort to develop effective antibacterial agents for military and civilian applications [25]. The strategic importance of this research cannot be understated, as sulfonamide derivatives were among the most critical pharmaceutical compounds during the war period [27].
The vapor-phase chlorination process developed by Winnek demonstrated remarkable selectivity, producing predominantly mono-chloropyrazine rather than the mixture of products typically observed in related heterocyclic chlorinations [3]. This selectivity was particularly surprising given that pyridine chlorination yielded complex mixtures of mono-, di-, and tri-substituted products [3].
The technical breakthrough achieved by Winnek involved subjecting pyrazine in the vapor phase to chlorination at temperatures between 150 and 600 degrees Celsius [3]. When catalysts such as activated carbon or copper chloride were employed, the reaction proceeded successfully at lower temperatures, typically between 200 and 450 degrees Celsius [3]. Without catalysts, temperatures of 450 to 600 degrees Celsius were required to achieve satisfactory yields [3].
The process demonstrated several key advantages over conventional halogenation methods. Initial attempts to chlorinate pyrazine at room temperature resulted in carbonaceous decomposition products, indicating that traditional liquid-phase chlorination was unsuitable for this heterocyclic system [3]. The vapor-phase approach overcame these limitations by preventing destructive reactions while promoting selective halogenation [3].
Experimental data from Winnek's original research revealed the optimization parameters for 2-chloropyrazine synthesis. In one representative experiment, 92 grams of solid product containing unconverted pyrazine and hydrogen chloride yielded 16 grams of oil upon water addition [3]. Following basic workup and distillation, the process produced a fraction with a boiling point of 150 to 153 degrees Celsius, confirmed by analysis to be 2-chloropyrazine with a yield of 35 percent [3].
Enhanced conditions using copper chloride catalyst demonstrated improved performance. When 36 grams of molten pyrazine were vaporized over 38 minutes and mixed with chlorine in the presence of copper chloride on diatomaceous earth, the reaction yielded 11.5 grams of 2-chloropyrazine, representing a 44 percent yield [3]. Higher temperature conditions without catalyst achieved yields of 46 percent [3].
The systematic characterization of 2-chloropyrazine physical and chemical properties evolved alongside synthetic methodology development. Early researchers established fundamental property data that remained consistent across subsequent investigations.
Table 1: Physical and Chemical Properties of 2-Chloropyrazine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₄H₃ClN₂ | Multiple sources [6] [7] [8] |
Molecular Weight (g/mol) | 114.53 | Sigma-Aldrich, ChemSpider [6] [7] |
CAS Number | 14508-49-7 | Multiple sources [6] [7] [8] |
Boiling Point (°C) | 153-154 | Sigma-Aldrich, VWR [6] [40] |
Density (g/mL at 25°C) | 1.283 | Sigma-Aldrich, VWR [6] [40] |
Refractive Index (n20/D) | 1.539 | Sigma-Aldrich [6] |
Flash Point (°C) | 57 | VWR, ChemicalBook [8] [40] |
Solubility in Water | Insoluble | ChemicalBook [8] |
Appearance | Clear colorless to yellow liquid | ChemicalBook [8] |
The compound exhibits characteristics typical of halogenated aromatic heterocycles, with the chlorine substitution significantly affecting both physical properties and chemical reactivity compared to the parent pyrazine [6] [7] [8].
Table 2: Comparison of Pyrazine and Related Halogenated Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) |
---|---|---|---|---|
2-Chloropyrazine | 14508-49-7 | C₄H₃ClN₂ | 114.53 | 153-154 [6] [40] |
Pyrazine (parent) | 290-37-9 | C₄H₄N₂ | 80.09 | 115-117 [42] |
2-Bromopyrazine | 5332-24-1 | C₄H₃BrN₂ | 158.99 | Not available |
2,3-Dichloropyrazine | 4858-85-9 | C₄H₂Cl₂N₂ | 148.98 | Not available |
Following World War II, research into 2-chloropyrazine chemistry expanded beyond its original pharmaceutical applications. The compound became recognized as a valuable synthetic intermediate for preparing various pyrazine derivatives [8] [11]. Industrial applications emerged in the cardiotonic, biological, drug, flavoring, and perfumery sectors [8] [11].
The development of 2-chloropyrazine as a building block enabled researchers to explore nucleophilic substitution reactions, where the chlorine atom could be readily displaced by various nucleophiles [8]. This reactivity pattern made 2-chloropyrazine particularly valuable for synthetic chemists seeking to access diverse pyrazine-containing structures [8].
Contemporary research has demonstrated the continued relevance of 2-chloropyrazine in modern synthetic chemistry. Recent studies have explored its use in preparing hetaryloxy benzoxaborole compounds with antimalarial activity [8]. Additionally, 2-chloropyrazine serves as a precursor for synthesizing 4,5-disubstituted 6-aryloxy-1,3-dihydrobenzo[c] [1] [2]oxaboroles, which function as broad-spectrum serine β-lactamase inhibitors [8].
Advanced synthetic methodologies have emerged utilizing 2-chloropyrazine in metal-catalyzed coupling reactions. Researchers have developed copper-catalyzed sonochemical synthesis approaches for preparing 2-alkynyl 3-chloropyrazine derivatives under environmentally safer conditions [4]. These methods employ ultrasound assistance and avoid the use of palladium catalysts, representing significant improvements in synthetic efficiency and environmental compatibility [4].
Flammable;Irritant